molecular formula C13H10Cl2N2 B1491714 4-Chloro-6-(4-chlorophenyl)-2-cyclopropylpyrimidine CAS No. 1354754-03-2

4-Chloro-6-(4-chlorophenyl)-2-cyclopropylpyrimidine

Cat. No.: B1491714
CAS No.: 1354754-03-2
M. Wt: 265.13 g/mol
InChI Key: ORFXPYGRPMXGJA-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-chlorophenyl)-2-cyclopropylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chloro and cyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-chlorophenyl)-2-cyclopropylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with cyclopropylamine to form an intermediate, which is then cyclized with a suitable reagent to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-chlorophenyl)-2-cyclopropylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-6-(4-chlorophenyl)-2-cyclopropylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-chlorophenyl)-2-cyclopropylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyclopropyl groups contribute to its binding affinity and specificity. For example, in medicinal applications, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine
  • 4-Chloro-6-(4-chlorophenyl)-2-ethylpyrimidine
  • 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine

Uniqueness

4-Chloro-6-(4-chlorophenyl)-2-cyclopropylpyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-chloro-6-(4-chlorophenyl)-2-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2/c14-10-5-3-8(4-6-10)11-7-12(15)17-13(16-11)9-1-2-9/h3-7,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFXPYGRPMXGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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